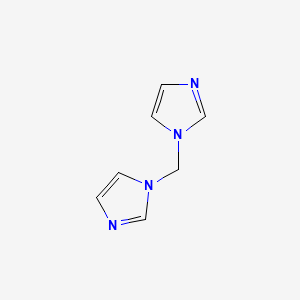

1H-イミダゾール-1-イルメタン

概要

説明

Di(1H-imidazol-1-yl)methane is a chemical compound with the molecular formula C7H8N4 It is characterized by the presence of two imidazole rings connected by a methylene bridge Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

科学的研究の応用

Di(1H-imidazol-1-yl)methane has a wide range of applications in scientific research:

作用機序

Target of Action

Imidazole derivatives have been reported to show a broad range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

Imidazole derivatives have been known to interact with their targets, leading to various changes . For instance, some imidazole derivatives have been reported to inhibit Aurora A and B kinases, halting tumor growth across various tumor models .

Biochemical Pathways

Given the broad range of activities of imidazole derivatives, it is likely that multiple pathways could be affected .

Result of Action

Some imidazole derivatives have demonstrated the ability to halt tumor growth, suggesting potential antitumor activity .

Action Environment

It is known that the compound should be stored in an inert atmosphere at room temperature for optimal stability .

準備方法

Synthetic Routes and Reaction Conditions: Di(1H-imidazol-1-yl)methane can be synthesized through several methods. One common approach involves the reaction of imidazole with formaldehyde under acidic conditions. This method typically requires the use of hydrochloric acid as a catalyst and is carried out at room temperature .

Industrial Production Methods: While specific industrial production methods for Di(1H-imidazol-1-yl)methane are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

化学反応の分析

Types of Reactions: Di(1H-imidazol-1-yl)methane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.

Substitution: The imidazole rings can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-2-carboxaldehyde, while substitution with alkyl halides can produce N-alkyl imidazole derivatives .

類似化合物との比較

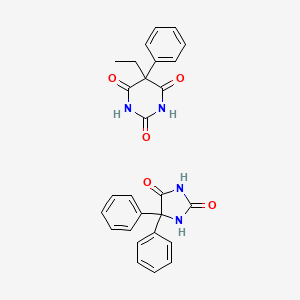

1,1’-Carbonyldi(1H-imidazole):

Bis(1H-indazol-1-yl)methane: This compound is similar in structure but contains indazole rings instead of imidazole rings.

Uniqueness: Di(1H-imidazol-1-yl)methane is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple research and industrial applications.

特性

IUPAC Name |

1-(imidazol-1-ylmethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-3-10(5-8-1)7-11-4-2-9-6-11/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHHYFDKCLECEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20233651 | |

| Record name | N,N-Diimidazoylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84661-56-3 | |

| Record name | N,N-Diimidazoylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084661563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diimidazoylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Di(1H-imidazol-1-yl)methane in the formation of coordination polymers?

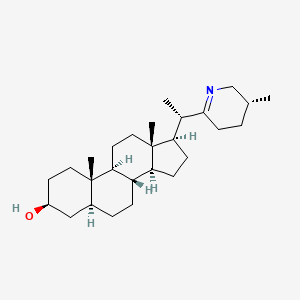

A1: Di(1H-imidazol-1-yl)methane, often abbreviated as "L" in the provided research, acts as a bridging ligand in the construction of coordination polymers. [, ] Its two imidazole rings, each containing a nitrogen atom capable of donating an electron pair, allow it to coordinate with metal ions. This bridging action enables the formation of diverse structures, from one-dimensional chains to complex three-dimensional networks. [, ] The specific structural arrangement is influenced by factors such as the metal ion used, the presence of other ligands (e.g., dicarboxylates), and the reaction conditions.

Q2: How does the choice of dicarboxylate ligand influence the structure of Di(1H-imidazol-1-yl)methane-based coordination polymers?

A2: The research highlights the significant impact of different dicarboxylate ligands on the final structure of coordination polymers incorporating Di(1H-imidazol-1-yl)methane. [, ] For instance, using 1,2-benzenedicarboxylate results in a "dia" topology, while 1,3-benzenedicarboxylate leads to a two-dimensional layered structure. [] This structural diversity stems from variations in the dicarboxylates' size, shape, and coordination geometry, ultimately influencing the overall packing and dimensionality of the resulting framework.

Q3: Beyond structural roles, can Di(1H-imidazol-1-yl)methane contribute to material properties?

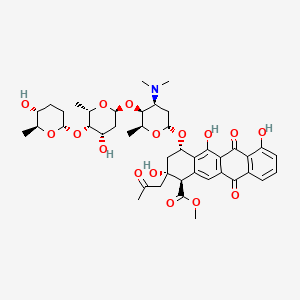

A3: Yes, the incorporation of Di(1H-imidazol-1-yl)methane into coordination polymers can influence their properties. For example, studies have shown that complexes containing this ligand and zinc(II) or cadmium(II) ions exhibit photoluminescence in the solid state. [] This suggests potential applications in areas like sensing or optoelectronic materials. Further research could explore how modifying the Di(1H-imidazol-1-yl)methane structure or combining it with other ligands might fine-tune these properties for specific applications.

Q4: Has Di(1H-imidazol-1-yl)methane been used in catalytic applications?

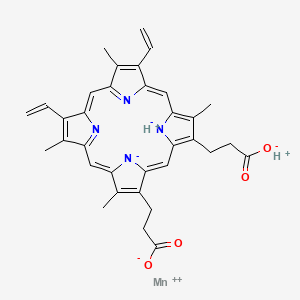

A4: While the provided research doesn't directly showcase its catalytic activity, Di(1H-imidazol-1-yl)methane plays a key role in building a catalytic system. [] Researchers used it to create a cationic porphyrin-based polymer, which, when supported on carbon nanotubes, acts as a bifunctional catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide. [] In this case, the Di(1H-imidazol-1-yl)methane is crucial for constructing the polymer framework that supports the catalytically active porphyrin zinc(II) sites. This highlights its potential as a building block for designing heterogeneous catalysts.

Q5: What future research directions with Di(1H-imidazol-1-yl)methane seem promising based on these findings?

A5: The research suggests several promising avenues for further investigation. Exploring the impact of different metals and auxiliary ligands on the magnetic properties of Di(1H-imidazol-1-yl)methane-based coordination polymers is one direction. [] Further, investigating the potential of these materials in gas storage or separation applications, given their porous nature, is worthwhile. Lastly, building upon its use in the reported catalytic system, exploring Di(1H-imidazol-1-yl)methane's potential in constructing other types of heterogeneous catalysts for various organic transformations seems promising. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1218916.png)

![(1S,2S,3R,11S,12S,15S)-3-methyl-18,22-dioxahexacyclo[17.2.1.02,11.03,8.012,20.015,20]docos-7-ene-6,16-dione](/img/structure/B1218917.png)

![2-bromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1218922.png)